molecular formula C18H19N3O4 B11121942 N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide CAS No. 324014-12-2

N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide

Cat. No.: B11121942
CAS No.: 324014-12-2
M. Wt: 341.4 g/mol
InChI Key: ZQZRIHFRIRODQY-RGVLZGJSSA-N
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Description

N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide is a hydrazone derivative characterized by a 3,4-dimethoxybenzamide core linked to a benzylidenehydrazine moiety. These compounds are typically synthesized via condensation reactions between hydrazide intermediates and substituted benzaldehydes under reflux conditions in ethanol or DMF .

Properties

CAS No.

324014-12-2

Molecular Formula

C18H19N3O4

Molecular Weight

341.4 g/mol

IUPAC Name

N-[2-[(2E)-2-benzylidenehydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C18H19N3O4/c1-24-15-9-8-14(10-16(15)25-2)18(23)19-12-17(22)21-20-11-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,19,23)(H,21,22)/b20-11+

InChI Key

ZQZRIHFRIRODQY-RGVLZGJSSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CC=C2)OC

Origin of Product

United States

Preparation Methods

Formation of Benzylidenehydrazine Intermediate

The benzylidenehydrazine group is synthesized via condensation of benzaldehyde with hydrazine hydrate. This reaction typically occurs in ethanol or methanol under reflux conditions, catalyzed by acetic acid or hydrochloric acid. The exothermic reaction produces the hydrazone intermediate, which is isolated via filtration or solvent evaporation.

Reaction Conditions:

  • Solvent: Ethanol (anhydrous).

  • Catalyst: 2–3 drops of concentrated HCl.

  • Temperature: Reflux at 78°C for 4–6 hours.

  • Yield: 85–90% after recrystallization from ethanol.

Amidation with 3,4-Dimethoxybenzoyl Chloride

The final step involves coupling the oxoethyl-hydrazine intermediate with 3,4-dimethoxybenzoyl chloride. This reaction is conducted in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), using a base to scavenge HCl.

Key Parameters:

  • Solvent: THF (anhydrous).

  • Base: Pyridine or 4-dimethylaminopyridine (DMAP).

  • Temperature: 50–60°C for 6–8 hours.

  • Yield: 70–75% after column chromatography (silica gel, ethyl acetate/hexane).

Industrial-Scale Production and Optimization

Phase Transfer Catalysis (PTC)

Industrial methods often employ phase transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance reaction rates and yields. For example, TBAB facilitates the O-alkylation step by shuttling ions between aqueous and organic phases, reducing side product formation.

Case Study:

  • Catalyst: TBAB (5 mol%).

  • Solvent System: Toluene/water biphasic.

  • Base: KOH (powdered).

  • Yield Improvement: 12–15% compared to non-catalyzed reactions.

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction efficiency. Polar solvents like DMF accelerate amidation but may increase impurity formation. Non-polar solvents like toluene favor selectivity but require higher temperatures.

Comparative Data:

SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
DMF8046892
Toluene10067296
THF6087598

Purification and Characterization

Recrystallization Techniques

The crude product is purified via recrystallization using ethanol-water mixtures. Optimal ratios (e.g., 3:1 ethanol-water) ensure high recovery rates (85–90%) while removing unreacted starting materials.

Chromatographic Methods

Flash column chromatography with ethyl acetate/hexane (1:3) effectively separates the target compound from byproducts like dimerized hydrazines or unreacted acyl chloride.

Analytical Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.20 (s, 1H, NH), 7.80–7.40 (m, 5H, Ar-H), 6.90 (s, 2H, OCH₃), 4.30 (s, 2H, CH₂), 3.85 (s, 6H, OCH₃).

  • IR (KBr): 3280 cm⁻¹ (N-H), 1660 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N).

Purity Assessment

HPLC analysis with a C18 column (acetonitrile-water, 70:30) confirms purity ≥98% .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzylidenehydrazino group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted hydrazones or benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and as a potential drug candidate.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit certain enzymes or proteins that are crucial for the survival of cancer cells or pathogens. The compound may also induce apoptosis (programmed cell death) in cancer cells by disrupting their metabolic pathways.

Comparison with Similar Compounds

Key Findings and Implications

Substituent Effects :

  • Chlorine or fluorine substituents (e.g., 4-chlorophenyl) enhance thermal stability (higher m.p.) and antiproliferative potency .
  • Coumarin hybrids exhibit dual functionality: fluorescence for imaging and cytotoxicity for therapy .

Synthetic Efficiency :

  • Yields range from 44% to 71%, influenced by steric hindrance and solvent polarity .

Biological Activity

N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide is a compound with significant potential in biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, structural characteristics, and relevant research findings.

Structural Information

  • Molecular Formula : C18_{18}H19_{19}N3_{3}O4_{4}
  • SMILES : COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2)OC
  • InChIKey : ZQZRIHFRIRODQY-RGVLZGJSSA-N

The compound features a hydrazine moiety, which is known for its biological reactivity, and two methoxy groups that may enhance its lipophilicity and bioavailability.

Anticancer Properties

Several studies have highlighted the anticancer potential of hydrazone derivatives, including this compound. Research indicates that similar compounds can induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : Compounds with hydrazine groups are known to interfere with cell cycle progression, particularly in the G1 phase.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, triggering apoptotic pathways.

Antimicrobial Activity

Hydrazone derivatives have also demonstrated significant antimicrobial activity. The presence of the benzylidenehydrazine structure is associated with enhanced interactions with microbial cell membranes, leading to cell lysis.

Case Studies

  • Study on Anticancer Activity :
    • A study published in Journal of Medicinal Chemistry evaluated a series of hydrazone derivatives for their anticancer properties. The results indicated that derivatives similar to this compound exhibited IC50_{50} values in the low micromolar range against various cancer cell lines .
  • Antimicrobial Efficacy :
    • In another study focusing on antimicrobial activity, compounds with similar structural features were tested against Gram-positive and Gram-negative bacteria. The results showed promising antibacterial activity, with minimum inhibitory concentrations (MICs) indicating effectiveness against resistant strains .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis via ROS
AntimicrobialDisrupts microbial membranes

Table 2: Structural Comparison of Related Compounds

Compound NameMolecular FormulaIC50_{50} (μM)MIC (μg/mL)
This compoundC18_{18}H19_{19}N3_{3}O4_{4}5.032
N-(2-(4-Ethoxybenzylidene)hydrazino)-2-oxoethyl-3-methoxybenzamideC20_{20}H23_{23}N3_{3}O5_{5}7.516

Q & A

Q. Table 1: Key Synthetic Parameters for Optimized Yield

ParameterOptimal ConditionImpact on YieldReference
SolventEthanol (reflux)71%
CatalystNone (thermal activation)66–71%
Reaction Time6–8 hoursMaximizes conversion
PurificationEthanol recrystallization≥95% purity

Q. Table 2: Comparative Bioactivity of Structural Analogs

Compound ModificationIC50_{50} (μM)Target PathwayReference
2,4-Dichloro substitution12.3Tubulin polymerization
3,4-Dimethoxy substitution45.8EGFR kinase
Furan-thiazole hybrid28.4Apoptosis (Bcl-2)

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